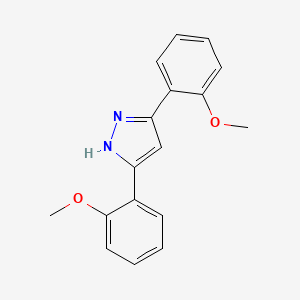![molecular formula C8H16ClN B6164360 N-methylspiro[3.3]heptan-2-amine hydrochloride CAS No. 2306270-55-1](/img/no-structure.png)
N-methylspiro[3.3]heptan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methylspiro[3.3]heptan-2-amine hydrochloride” is a chemical compound with the CAS Number: 2470438-58-3 . It is also known as UWA-101 or “Magic Bullet”, and is a novel psychoactive compound that has gained attention due to its potential therapeutic properties.
Molecular Structure Analysis
The InChI code for “N-methylspiro[3.3]heptan-2-amine hydrochloride” is1S/C8H15N.ClH/c1-7(9)5-8(6-7)3-2-4-8;/h2-6,9H2,1H3;1H . This code represents the molecular structure of the compound, indicating that it contains carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms. Physical And Chemical Properties Analysis
“N-methylspiro[3.3]heptan-2-amine hydrochloride” is a powder at room temperature . It has a molecular weight of 161.67 .Aplicaciones Científicas De Investigación
Spirocyclic Derivatives as Antioxidants
Recent studies have highlighted the significance of spirocyclic compounds, including N-methylspiro[3.3]heptan-2-amine hydrochloride derivatives, in medicinal chemistry due to their diverse biological activities. These compounds have shown promising antioxidant activities, which are crucial in combating oxidative stress associated with various diseases such as cancer, diabetes, and neurodegenerative disorders. The antioxidant properties of spirocyclic derivatives, characterized by the presence of oxygen atoms and functional groups like phenols, aryl ethers, amines, and amides, are instrumental in drug development efforts aimed at addressing oxidative damage (Acosta-Quiroga et al., 2021).
Role in Tissue Protection and Immunity
Further research into the sigma-1 receptor-mediated effects of certain spirocyclic derivatives, akin to N-methylspiro[3.3]heptan-2-amine hydrochloride, reveals their potential in tissue protection, regeneration, and immune system modulation. These findings open up new avenues for utilizing spirocyclic compounds in therapeutic strategies aimed at enhancing cellular protective mechanisms and developing medical treatments for conditions beyond the central nervous system (Frecska et al., 2013).
Advanced Oxidation Processes for Amine Degradation
The degradation of nitrogen-containing hazardous compounds, such as those related to N-methylspiro[3.3]heptan-2-amine hydrochloride, is crucial in environmental chemistry. Advanced oxidation processes (AOPs) have proven effective in mineralizing these compounds, improving water and wastewater treatment schemes. Research in this area is vital for developing technologies to degrade amine-based compounds efficiently, contributing to environmental preservation and public health (Bhat & Gogate, 2021).
Spirocyclic Scaffolds in Drug Discovery
Spirocyclic scaffolds, integral to compounds like N-methylspiro[3.3]heptan-2-amine hydrochloride, have been extensively studied for their application in drug discovery. These scaffolds allow for fine-tuning of molecular properties, offering a rich chemical space for developing new therapeutics for a range of diseases, including neurological, infectious, and metabolic diseases, as well as cancer. The challenges associated with the complexity and synthesis of spirocyclic compounds are being addressed through advancements in high-throughput synthesis and computational techniques, paving the way for future drug development (Batista et al., 2022).
Safety and Hazards
The compound is classified under the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methylspiro[3.3]heptan-2-amine hydrochloride involves the reaction of a spirocyclic ketone with methylamine followed by reduction and salt formation.", "Starting Materials": [ "Spirocyclic ketone", "Methylamine", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Water" ], "Reaction": [ "The spirocyclic ketone is reacted with excess methylamine in the presence of hydrogen gas and palladium on carbon catalyst to form the corresponding imine.", "The imine is then reduced with hydrogen gas and palladium on carbon catalyst to form the amine.", "The amine is then reacted with hydrochloric acid in water to form the hydrochloride salt of N-methylspiro[3.3]heptan-2-amine." ] } | |
Número CAS |
2306270-55-1 |
Nombre del producto |
N-methylspiro[3.3]heptan-2-amine hydrochloride |
Fórmula molecular |
C8H16ClN |
Peso molecular |
161.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



